
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide, also known as QM385, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. QM385 belongs to the class of sulfonamide derivatives and has been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, this compound has been shown to inhibit the activity of protein kinases, which are involved in various signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific disease being studied. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In infectious disease research, this compound has been shown to inhibit the growth of various pathogens by disrupting their metabolic pathways.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various diseases. In addition, this compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide. One area of research is the development of this compound derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research is the identification of new therapeutic uses for this compound, such as in the treatment of autoimmune diseases and neurodegenerative disorders. Furthermore, the elucidation of the molecular mechanisms underlying the biological activities of this compound is an important area of research that could lead to the development of new drugs with similar activities.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide involves a multi-step process that requires several chemical reagents and catalysts. The first step involves the reaction of 2-hydroxy-6-methoxyquinoline with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields the intermediate compound, which is then reacted with N-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The final product, this compound, is obtained after purification using column chromatography.
Scientific Research Applications
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been studied for its potential use in treating infectious diseases such as tuberculosis and malaria.
properties
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-13-4-6-16(7-5-13)21(26(3,23)24)12-15-10-14-11-17(25-2)8-9-18(14)20-19(15)22/h4-11H,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIZODAQANYEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

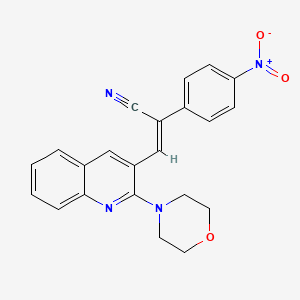
![8-bromo-5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7715852.png)
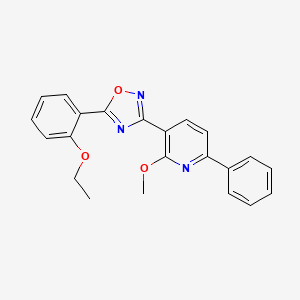
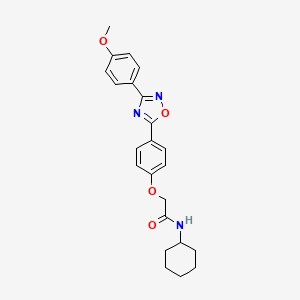
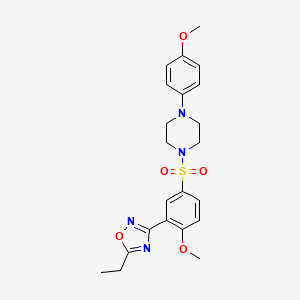
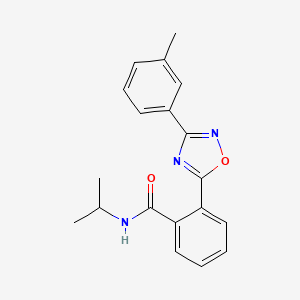
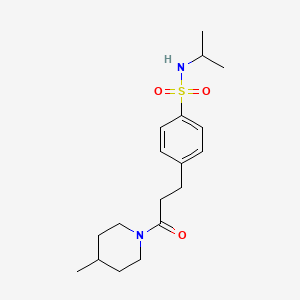
![2-(2-(4-Chlorophenyl)-3-((4-(3-fluorobenzoyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)benzonitrile](/img/structure/B7715899.png)


![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)


![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715949.png)